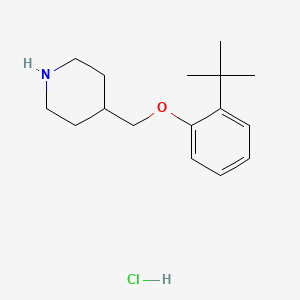
4-ピペリジニルメチル 2-(tert-ブチル)フェニルエーテル 塩酸塩
概要
説明
2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride is a synthetic compound belonging to the class of piperidines. It is a white crystalline powder with the molecular formula C20H33ClN2O. This compound was first synthesized in 2002 by Pfizer Inc. as a potential therapeutic drug for the treatment of psychiatric and neurological disorders.
科学的研究の応用
2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated as a potential therapeutic agent for psychiatric and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride involves multiple steps. The initial step typically involves the alkylation of 2-(tert-Butyl)phenol with 4-chloromethylpiperidine under basic conditions to form the ether linkage. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an aprotic solvent like dimethylformamide or acetonitrile. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of 2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is typically purified using recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinylmethyl group can be replaced by other nucleophiles such as halides, thiols, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter systems, particularly the dopamine and serotonin receptors. This modulation can lead to changes in neuronal signaling and behavior, making it a potential candidate for the treatment of psychiatric disorders.
類似化合物との比較
Similar Compounds
- 2-(tert-Butyl)phenyl 4-piperidinylmethyl ether
- 2-(tert-Butyl)phenyl 4-piperidinylmethyl ether acetate
- 2-(tert-Butyl)phenyl 4-piperidinylmethyl ether sulfate
Uniqueness
2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride is unique due to its specific interaction with dopamine and serotonin receptors, which distinguishes it from other similar compounds. Its hydrochloride form also enhances its solubility and stability, making it more suitable for pharmaceutical applications.
特性
IUPAC Name |
4-[(2-tert-butylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-16(2,3)14-6-4-5-7-15(14)18-12-13-8-10-17-11-9-13;/h4-7,13,17H,8-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSPDSQTLWPAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


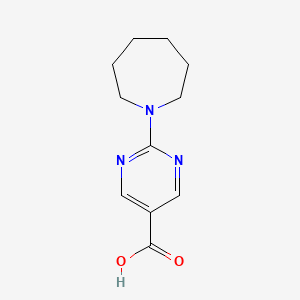
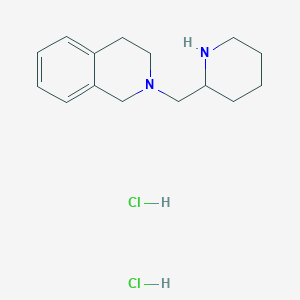
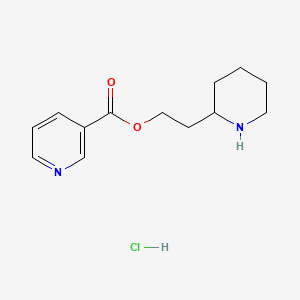
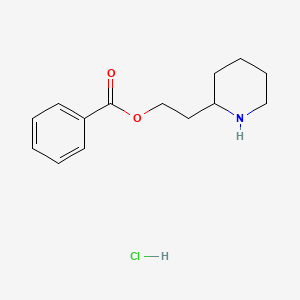

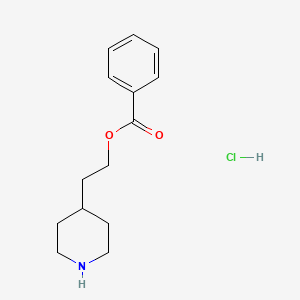
![2-[(3-Hydroxypropyl)amino]isonicotinic acid](/img/structure/B1441111.png)
![2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441112.png)
![2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol](/img/structure/B1441117.png)
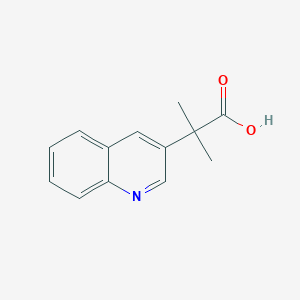

![3-[(6-Chloro-2-pyridinyl)amino]-1-propanol](/img/structure/B1441122.png)
![3-[4-(Benzyloxy)phenoxy]azetidine](/img/structure/B1441124.png)
![4-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441125.png)
